molecular formula C24H20N4O5S B11050618 N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide

N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide

Cat. No.: B11050618
M. Wt: 476.5 g/mol
InChI Key: CUVIDJJBTVVKEN-VZCXRCSSSA-N
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Description

N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide is a complex organic compound belonging to the class of benzanilides. These compounds are characterized by an anilide group where the carboxamide group is substituted with a benzene ring. The compound’s structure includes a pyrrole ring, a sulfonamide group, and multiple phenyl groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide involves multiple steps, including the formation of the pyrrole ring and the introduction of the sulfonamide group. The synthetic route typically starts with the preparation of the pyrrole intermediate, followed by the addition of the benzenesulfonamide group under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with target proteins, while the pyrrole and phenyl groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other benzanilides and sulfonamides, such as N-(4-carbamimidoyl-3-chloro-phenyl)-2-hydroxy-3-iodo-5-methyl-benzamide. Compared to these compounds, N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H20N4O5S

Molecular Weight

476.5 g/mol

IUPAC Name

2-[4-[(4Z)-4-[hydroxy(phenyl)methylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]phenyl]sulfonylguanidine

InChI

InChI=1S/C24H20N4O5S/c25-24(26)27-34(32,33)18-13-11-17(12-14-18)28-20(15-7-3-1-4-8-15)19(22(30)23(28)31)21(29)16-9-5-2-6-10-16/h1-14,20,29H,(H4,25,26,27)/b21-19-

InChI Key

CUVIDJJBTVVKEN-VZCXRCSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(\C3=CC=CC=C3)/O)/C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2C4=CC=C(C=C4)S(=O)(=O)N=C(N)N

Origin of Product

United States

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